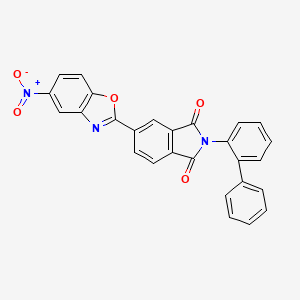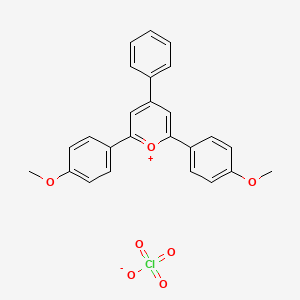
2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as BNIPQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BNIPQ belongs to the class of isoindole-1,3(2H)-diones, which have been extensively studied for their potential therapeutic applications.
科学的研究の応用
2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been tested in vitro and in vivo against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of tumors in animal models.
作用機序
The mechanism of action of 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation. This compound has also been shown to inhibit the activity of MMP-9, an enzyme that is involved in cancer metastasis. In addition, this compound has been shown to induce the expression of p53, a tumor suppressor gene that is involved in the regulation of cell growth and division.
実験室実験の利点と制限
2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable under normal laboratory conditions. However, there are some limitations to the use of this compound in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its mechanism of action. Understanding how this compound inhibits the activity of certain enzymes and signaling pathways could lead to the development of more effective cancer treatments. Another direction is to explore the potential of this compound for the treatment of other diseases, such as inflammation and autoimmune disorders. Finally, the development of new synthetic methods for the production of this compound could lead to more efficient and cost-effective production of this compound.
合成法
The synthesis of 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione involves the reaction of 2-(2-biphenylyl)acetic acid with 5-nitro-2-aminobenzoxazole in the presence of thionyl chloride and DMF. The resulting intermediate is then treated with phthalic anhydride to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
特性
IUPAC Name |
5-(5-nitro-1,3-benzoxazol-2-yl)-2-(2-phenylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15N3O5/c31-26-20-12-10-17(25-28-22-15-18(30(33)34)11-13-24(22)35-25)14-21(20)27(32)29(26)23-9-5-4-8-19(23)16-6-2-1-3-7-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSYYABDSPZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=C(O5)C=CC(=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219643.png)

![2-{[5-acetyl-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5219666.png)

![N-[1-{[(4-hydroxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5219679.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5219683.png)
![N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide](/img/structure/B5219689.png)

![4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5219705.png)
![4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5219708.png)

![N-[2-(3-methyl-2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5219723.png)
![1-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5219730.png)
![4-(4-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5219734.png)